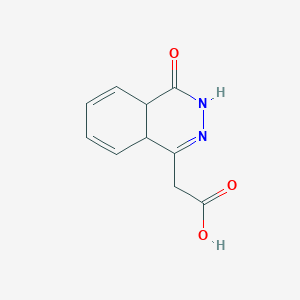

4-(羧甲基)-1(2H)-酞嗪酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phthalazinone derivatives, specifically 4-(Carboxymethyl)-1(2H)-phthalazinone, are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in material science. These compounds are characterized by a phthalazinone core, which can be functionalized with various substituents to alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of phthalazinone derivatives involves several strategies, including aromatic nucleophilic substitution and palladium-catalyzed cross-coupling reactions. For instance, a new monomer diacid was synthesized through the aromatic nucleophilic substitution reaction of an unsymmetrical phthalazinone with p-chlorobenzonitrile, followed by alkaline hydrolysis . Another approach is the multicomponent synthesis of 4-aminophthalazin-1(2H)-ones using palladium-catalyzed isocyanide insertion, which allows for the regioselective introduction of substituents .

Molecular Structure Analysis

The molecular and crystal structure of phthalazinone derivatives can be elucidated using X-ray diffraction methods. For example, the structure of 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester, a related compound, was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters. The molecule is stabilized by a network of intra- and intermolecular hydrogen bonds, giving it a distinct four-ring appearance .

Chemical Reactions Analysis

Phthalazinone derivatives can undergo various chemical reactions to form polymers and copolymers with high thermal stability and desirable mechanical properties. For example, the reaction of 4-(4-hydroxyphenyl)phthalazin-1-one with difluorobenzophenone or difluorodiphenyl sulfone yields high molecular weight linear polymers with thermooxidative stability and high glass transition temperatures . These reactions typically involve the formation of O-C and N-C linkages in the polymer backbone.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazinone derivatives are influenced by their molecular structure and the nature of their substituents. Aromatic polyamides derived from phthalazinone diacids exhibit high inherent viscosities, solubility in various organic solvents, and the ability to form transparent, flexible, and tough films by solution casting. The glass transition temperatures of these polymers are notably high, indicating their potential for use in high-temperature applications . Additionally, the introduction of non-coplanar phthalazinone segments into polymer chains can significantly improve solubility and thermal properties .

科学研究应用

羧甲基壳聚糖的生物医学应用

羧甲基壳聚糖是一种衍生物,与壳聚糖相比具有增强的生物学和物理化学性质,在生物医学应用中显示出前景。其改善的生物相容性、高保水性和增强的抗菌性能使其成为水凝胶、伤口愈合应用和药物递送系统的极佳候选者。其生物降解性和相容性也突出了其作为组织工程生物材料的潜力。羧甲基壳聚糖易于加工成纳米颗粒,为其在生物成像、生物传感器、基因治疗和绿色化学中的应用开辟了途径 (Upadhyaya 等,2013)。

酞嗪衍生物的合成路线

酞嗪衍生物作为合成具有杂环结构的新分子的构建模块,在药学化学中对于开发新的药理活性分子至关重要。这些衍生物为进一步研究创造具有所需药理反应的化合物铺平了道路 (Singh & Kumar,2019)。

三唑衍生物和专利综述

三唑衍生物的制备和生物学评价,包括其专利的各个方面,由于其广泛的生物活性而引起了极大的兴趣。三唑与酞嗪酮衍生物在结构复杂性上相关,已被研究其作为抗炎、抗菌和抗肿瘤剂的潜力。本综述强调需要对这些化合物进行新的、更有效的制备,同时考虑绿色化学以及寻求针对新发疾病和耐药菌的新型原型 (Ferreira 等,2013)。

羧甲基壳聚糖在制药中的潜力

进一步阐述羧甲基壳聚糖及其合成、表征和应用,尤其是在制药领域的应用,突出了其效用。羧甲基化等化学改性显着提高了壳聚糖的溶解度,使其更有效地用于药物递送和作为渗透增强剂 (Inamdar 等,2010)。

1,4-苯并噻嗪在生物活性中的作用

1,4-苯并噻嗪,在杂环化学中与酞嗪酮相关的支架,因其多样的生物活性而受到认可。本综述强调了围绕这一生物活性杂环的合成策略、生物活性、构效关系,证明了其在调节各种癌症类型方面的潜力 (Rai 等,2017)。

属性

IUPAC Name |

2-(4-oxo-4a,8a-dihydro-3H-phthalazin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4,6-7H,5H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWERDDKXMJEATG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C(C=C1)C(=O)NN=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390149 |

Source

|

| Record name | BAS 08840509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Carboxymethyl)-1(2H)-phthalazinone | |

CAS RN |

325747-33-9 |

Source

|

| Record name | BAS 08840509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)